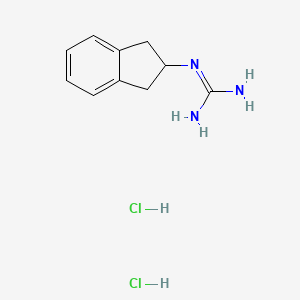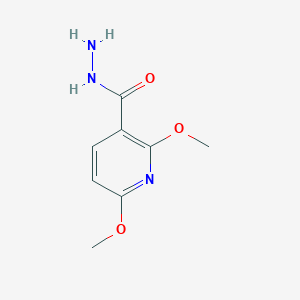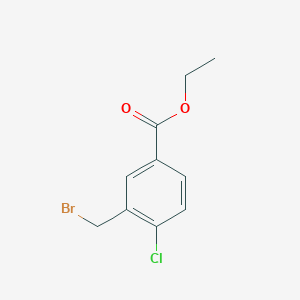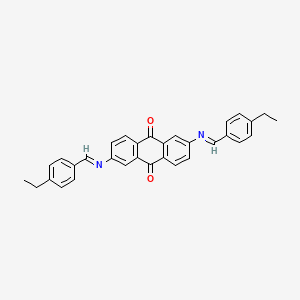
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C32H26N2O2. It is known for its distinctive structure, which includes two ethylbenzylideneamino groups attached to an anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione typically involves the condensation of 2,6-diaminoanthraquinone with 4-ethylbenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene.
Substitution: The ethylbenzylideneamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives. Substitution reactions can lead to a variety of functionalized compounds .
科学研究应用
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties
作用机制
The mechanism of action of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
- 2,6-Bis((4-dimethylaminobenzylidene)amino)anthracene-9,10-dione
- 2,6-Bis((4-methoxybenzylidene)amino)anthracene-9,10-dione
- 2,6-Bis((4-chlorobenzylidene)amino)anthracene-9,10-dione
Uniqueness
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is unique due to the presence of ethyl groups on the benzylideneamino moieties. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds .
属性
CAS 编号 |
106159-41-5 |
|---|---|
分子式 |
C32H26N2O2 |
分子量 |
470.6 g/mol |
IUPAC 名称 |
2,6-bis[(4-ethylphenyl)methylideneamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H26N2O2/c1-3-21-5-9-23(10-6-21)19-33-25-13-15-27-29(17-25)31(35)28-16-14-26(18-30(28)32(27)36)34-20-24-11-7-22(4-2)8-12-24/h5-20H,3-4H2,1-2H3 |
InChI 键 |
YYOGUDMOCVJQLJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)N=CC5=CC=C(C=C5)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


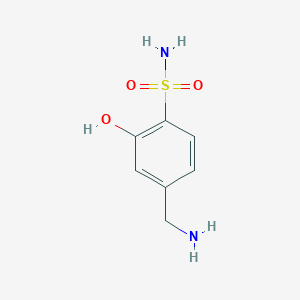


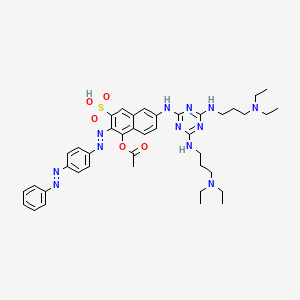
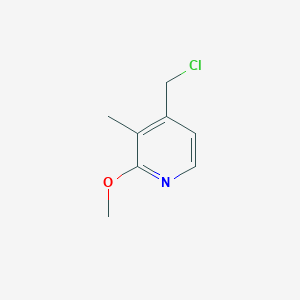

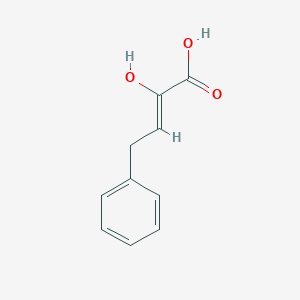

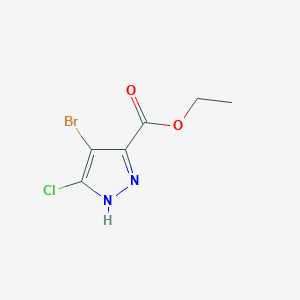

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
